molecular formula C16H18N4O4 B11052864 4-(3-methoxyphenyl)-5-nitro-1-(propan-2-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

4-(3-methoxyphenyl)-5-nitro-1-(propan-2-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

Cat. No.: B11052864
M. Wt: 330.34 g/mol
InChI Key: WUZFJKDTBRHJSJ-UHFFFAOYSA-N
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Description

1-ISOPROPYL-4-(3-METHOXYPHENYL)-5-NITRO-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a complex organic compound belonging to the pyrazolo[3,4-b]pyridine family. This compound is characterized by its unique structure, which includes an isopropyl group, a methoxyphenyl group, and a nitro group. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

The synthesis of 1-ISOPROPYL-4-(3-METHOXYPHENYL)-5-NITRO-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.

Chemical Reactions Analysis

1-ISOPROPYL-4-(3-METHOXYPHENYL)-5-NITRO-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boronic acids, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-ISOPROPYL-4-(3-METHOXYPHENYL)-5-NITRO-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-ISOPROPYL-4-(3-METHOXYPHENYL)-5-NITRO-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxyphenyl group may enhance its binding affinity to certain receptors or enzymes, influencing various biological pathways .

Comparison with Similar Compounds

1-ISOPROPYL-4-(3-METHOXYPHENYL)-5-NITRO-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE can be compared with other pyrazolo[3,4-b]pyridine derivatives:

The uniqueness of 1-ISOPROPYL-4-(3-METHOXYPHENYL)-5-NITRO-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H18N4O4

Molecular Weight

330.34 g/mol

IUPAC Name

4-(3-methoxyphenyl)-5-nitro-1-propan-2-yl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C16H18N4O4/c1-9(2)19-15-12(8-17-19)13(14(20(22)23)16(21)18-15)10-5-4-6-11(7-10)24-3/h4-9,13-14H,1-3H3,(H,18,21)

InChI Key

WUZFJKDTBRHJSJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(C=N1)C(C(C(=O)N2)[N+](=O)[O-])C3=CC(=CC=C3)OC

Origin of Product

United States

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